molecular formula C21H19FN2O3 B7787186 (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile

Cat. No.: B7787186
M. Wt: 366.4 g/mol
InChI Key: XXRJJYQPJUEAJM-BOPFTXTBSA-N
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Description

(Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile is a synthetic organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a morpholine ring, a fluorine atom, and a methoxyphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile typically involves the following steps:

    Formation of the enone structure: This can be achieved through an aldol condensation reaction between an appropriate aldehyde and ketone.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Morpholine ring attachment: This step involves nucleophilic substitution reactions where the morpholine ring is introduced.

    Methoxyphenyl group addition: This can be achieved through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: The fluorine atom and methoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride (NaH) or halogenating agents.

Major Products

    Oxidation: Epoxides, hydroxylated derivatives.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor interactions.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluoro-4-morpholinobenzoyl)-3-(3-methoxyphenyl)-2-propenenitrile would depend on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The presence of the morpholine ring and fluorine atom can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(3-chloro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure with a chlorine atom instead of fluorine.

    (Z)-2-(3-fluoro-4-piperidin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile: Similar structure with a piperidine ring instead of morpholine.

Properties

IUPAC Name

(Z)-2-(3-fluoro-4-morpholin-4-ylbenzoyl)-3-(3-methoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3/c1-26-18-4-2-3-15(12-18)11-17(14-23)21(25)16-5-6-20(19(22)13-16)24-7-9-27-10-8-24/h2-6,11-13H,7-10H2,1H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXRJJYQPJUEAJM-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(/C#N)\C(=O)C2=CC(=C(C=C2)N3CCOCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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